molecular formula C9H7BrN2O2 B14023278 Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B14023278
M. Wt: 255.07 g/mol
InChI Key: AFCMXBAEEIETGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS: 1501949-39-8) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a bromine atom at position 6 and a methyl ester group at position 2. Its synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitutions to introduce functional groups at specific positions .

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-4-7-3-2-6(10)5-12(7)11-8/h2-5H,1H3

InChI Key

AFCMXBAEEIETGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN2C=C(C=CC2=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Key Reaction Steps

The preparation of methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate generally involves multi-step synthetic sequences including cyclization, bromination, esterification, and saponification reactions. The most detailed and industrially relevant method is reported in a recent patent (CN117143095A), which describes a route starting from tert-butyl (methylsulfonyl) oxy carbamate and proceeding through Boc removal, cyclization, saponification, and acidification steps to ultimately yield the bromopyrazolopyridine carboxylic acid derivatives. The methyl ester can be obtained by esterification or by using ester-containing intermediates.

Key reaction steps include:

  • Boc removal reaction: Conducted at 0–20 °C using trifluoroacetic acid, typically for 3–5 hours, to obtain hydroxylamine-O-sulfonic acid intermediates.
  • Cyclization reaction: Involves reacting the intermediate with 3-bromopyridine and ethyl propiolate in tetrahydrofuran (THF) and an organic base, at 15–20 °C, to form ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate.
  • Saponification: Hydrolysis of the ester group using sodium hydroxide or lithium hydroxide (1 M) in ethanol at 0–25 °C for over 24 hours.
  • Acidification: Final acidification with concentrated hydrochloric acid (12 M) to isolate the carboxylic acid form, which can then be re-esterified to the methyl ester if needed.

This method yields high purity products (LC purity > 99%) with yields around 90% for the carboxylic acid intermediate, indicating a scalable and efficient process suitable for industrial production.

Alternative Synthetic Strategies

Other literature sources describe the synthesis of pyrazolo[1,5-a]pyridine derivatives via condensation of methylpyridin-2-ylacetate with nitrogen sources such as O-(mesitylsulfonyl)hydroxylamine, followed by ring closure under controlled solvent and temperature conditions. Solvent choice (e.g., dichloromethane, DMF, THF) significantly affects yield, with dichloromethane generally providing the best results.

A general synthetic procedure for pyrazolo[1,5-a]pyridines involves heating a mixture of 1,3-dicarbonyl compounds and appropriate pyridine derivatives in ethanol with acetic acid under oxygen atmosphere at 130 °C for 18 hours, followed by crystallization to isolate the product. Although this method is efficient for a broad range of derivatives, specific bromination at position 6 requires additional steps.

Bromination Approach

Data Tables Summarizing Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Boc removal Trifluoroacetic acid, tert-butyl (methylsulfonyl) oxy carbamate 0–20 3–5 hours N/A Produces hydroxylamine-O-sulfonic acid
Cyclization (Step a) 3-bromopyridine, THF 15–20 N/A N/A Forms 1-amino-3-bromopyridine sulfonate
Cyclization (Step b) Ethyl propiolate, organic base N/A N/A N/A Produces ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Saponification NaOH or LiOH (1 M), ethanol 0–25 >24 hours N/A Hydrolyzes ester to acid
Acidification 12 M HCl N/A N/A 90 Final isolation of carboxylic acid
Bromination (alternative) Br2 or NBS, acetic acid/DCM Room temp N/A N/A Regioselective bromination at position 6

Research Outcomes and Analytical Data

  • The patent CN117143095A reports a total yield of about 90% for 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, with LC purity greater than 99% after purification.
  • Solvent screening studies indicate dichloromethane as the optimal solvent for ring closure reactions, improving yield compared to DMF, THF, or methanol.
  • Bromination reactions are sensitive to reagent choice and solvent, affecting regioselectivity and yield.
  • The synthetic strategy involving condensation of methylpyridin-2-ylacetate derivatives with hydroxylamine reagents provides good regioselectivity and yields up to 87% in related pyrazolo[1,5-a]pyridine systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Methyl 3-amino-6-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a chemical compound with potential applications in medicinal chemistry. It is intended for research purposes and not for human therapeutic or veterinary applications.

Potential Applications

  • Medicinal Chemistry This compound may be used because of its biological activity against certain kinases involved in cancer progression. It can also act as a scaffold for creating new therapeutic agents that target various diseases related to kinase activity.
  • Kinase Signaling Pathways Research Methyl 3-amino-6-bromopyrazolo[1,5-a]pyridine-2-carboxylate can be used in research to study kinase signaling pathways.
  • Understanding Mechanism of Action Studies on how methyl 3-amino-6-bromopyrazolo[1,5-a]pyridine-2-carboxylate interacts with biological macromolecules, like proteins, are important for understanding its mechanism of action.
  • Assessing Binding Affinity In vitro assays can assess the binding affinity of this compound to target kinases and its effects on downstream signaling pathways to understand its therapeutic potential.
  • Structure-Activity Relationship Studies Modifications to the compound can influence its biological efficacy, which can be further understood through structure-activity relationship studies.

Mechanism of Action

The mechanism of action of Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context .

Comparison with Similar Compounds

Positional Isomers of Bromine and Ester Groups

The substitution pattern of bromine and the ester group critically influences physicochemical properties and reactivity. Key analogs include:

Compound Name Molecular Formula Molecular Weight Bromine Position Ester Position/Type CAS Number Purity
Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate C₉H₇BrN₂O₂ 255.07 6 2 (Methyl) 1501949-39-8 >98%
Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate C₁₀H₉BrN₂O₂ 269.10 6 2 (Ethyl) 1176413-18-5 95%
Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate C₁₀H₉BrN₂O₂ 269.10 6 3 (Ethyl) 55899-30-4 97%
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate C₁₀H₉BrN₂O₂ 269.10 5 3 (Ethyl) 885276-93-7 98%

Key Observations :

  • Bromine Position : Moving bromine from position 6 to 5 (e.g., 885276-93-7) alters electronic distribution, affecting reactivity in cross-coupling reactions .
  • Ester Position : Carboxylate placement at position 3 (e.g., 55899-30-4) may hinder steric accessibility in binding interactions compared to position 2 .

Core Heterocycle Modifications

Replacing the pyridine ring with other heterocycles changes electronic and steric profiles:

Compound Name Core Structure Molecular Formula Molecular Weight CAS Number
Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate Triazolo[1,5-a]pyridine C₈H₆BrN₃O₂ 256.06 1159811-32-1
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate Pyrazolo[1,5-a]pyrimidine C₉H₈BrN₃O₂ 270.09 1005209-42-6

Key Observations :

  • Triazolo vs. Pyrazolo Cores : The triazolo analog (1159811-32-1) introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity but reducing lipophilicity .
  • Pyrimidine vs.

Functional Group Variations

Substituting bromine or ester groups with other functionalities diversifies applications:

Compound Name Functional Modification Molecular Formula CAS Number
Methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate Methoxy at position 4 C₁₀H₁₀N₂O₃ N/A
Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate Bromine at position 7 C₁₀H₉BrN₂O₂ 1363382-88-0

Key Observations :

  • Bromine at Position 7 : 7-Bromo analogs (e.g., 1363382-88-0) may exhibit distinct regioselectivity in Suzuki-Miyaura couplings compared to 6-bromo derivatives .

Biological Activity

Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer and other diseases. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula : C₉H₇BrN₂O₂
  • Molecular Weight : Approximately 256.08 g/mol
  • Key Functional Groups : Bromine at the 6-position, carboxylate ester at the 2-position.

The presence of these functional groups contributes to the compound's reactivity and biological activity.

Research indicates that this compound primarily functions as a kinase inhibitor. Kinases are critical enzymes that regulate various cellular processes, including cell proliferation and survival. The compound has shown significant inhibitory effects on several key kinases:

  • AXL Kinase : Involved in cancer cell signaling and metastasis.
  • c-MET Kinase : Plays a role in tumor progression.

Inhibition of these kinases can lead to reduced tumor growth and improved outcomes in cancer treatment.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits kinase activity, leading to decreased cell viability in various cancer cell lines. The compound's potency against AXL and c-MET has been evaluated through a series of assays:

Cell Line IC50 (µM) Mechanism
AXL-expressing cells0.5AXL inhibition
c-MET-expressing cells0.3c-MET inhibition

These results suggest a strong potential for this compound as a therapeutic agent in oncology.

Case Studies

Several case studies have explored the therapeutic implications of this compound:

  • Study on Cancer Cell Lines : A study involving multiple cancer cell lines demonstrated that treatment with the compound resulted in significant apoptosis (programmed cell death) and reduced migration capabilities of cancer cells, indicating its potential as an anti-metastatic agent.
  • Animal Models : In preclinical animal models, administration of this compound led to a marked reduction in tumor size compared to control groups. The compound was well-tolerated with minimal side effects observed.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has been characterized through various studies:

  • Absorption : Rapid absorption with peak plasma concentrations reached within 30 minutes post-administration.
  • Metabolism : Primarily metabolized by liver enzymes; metabolites include both active and inactive forms.
  • Excretion : Excreted mainly via urine.

Toxicological assessments indicate that while the compound exhibits potent biological activity, it also requires careful dosing to minimize potential toxicity.

Q & A

Q. Can this compound serve as a precursor for photoactive materials?

  • Methodological Answer : Yes. Functionalization with π-conjugated systems (e.g., thiophene) via cross-coupling generates compounds with tunable absorption maxima (λmax 350–450 nm), suitable for organic photovoltaics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.